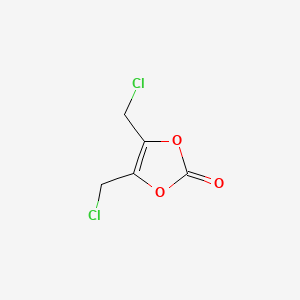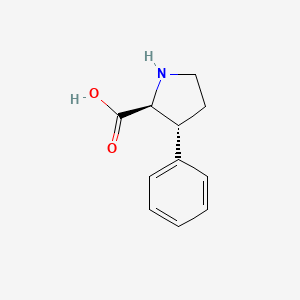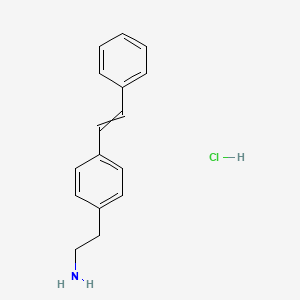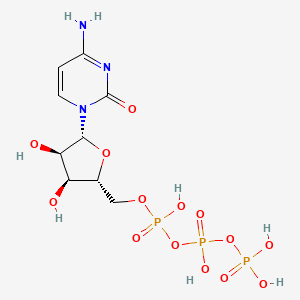
4,5-Bis(chloromethyl)-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Bis(chloromethyl)-1,3-dioxol-2-one is a useful research compound. Its molecular formula is C₅H₄Cl₂O₃ and its molecular weight is 182.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science and Polymer Chemistry : The compound is involved in the synthesis of polymers and copolymers, such as those derived from poly(p-phenylene vinylene) (PPV), which are used as active layers in light-emitting electrochemical cells (LECs). These materials have improved performance in LECs due to their morphological and optical properties (Carvalho et al., 2001).
Synthetic Organic Chemistry : The compound is used in the preparation of new phenol-based acyclic ligands with double sets of coordination sites, enabling complex molecular structures important in organic synthesis (Ghaffarinia & Golchoubian, 2005).
Electrophilic Fluorination Reactions : It's used in catalytic fluorination/chlorination competition experiments, assessing the relative fluorinating activity of various electrophilic NF reagents (Toullec et al., 2004).
X-Ray Diffraction Analysis : The compound's derivatives have been analyzed using X-ray diffraction, providing insight into their structural properties and behaviors in reactions with various reagents (Nakayama et al., 1998).
Template for Synthesis of Functionalized Oxazoles : It serves as a template in the synthesis of various 2-phenyl-3,4-substituted oxazoles, important in organic chemistry and pharmaceuticals (Misra & Ila, 2010).
Catalytic Synthesis : Used in the catalytic synthesis of 1,8-dioxo-octahydro-xanthenes, showcasing its role in facilitating efficient and solvent-free synthesis methods (Heravi, 2009).
Broncholytic Activity Research : Its derivatives have been studied for their broncholytic activity, indicating potential applications in respiratory therapeutic research (Zarudii et al., 1985).
Organic Syntheses and Cycloaddition Reactions : It's involved in the synthesis and [3 + 2] cycloaddition of certain cyclopropane derivatives, key in developing cysteine protease inhibitors and other biologically active compounds (Nakamura et al., 2003).
Investigations in Conformational Mobility : The compound is crucial in studies on the conformational mobility of certain dioxanes, relevant to understanding molecular dynamics and interactions (Bochkor et al., 1987).
Macromolecular Engineering : It's used in the ring-opening copolymerization of certain dioxane-diones and l-lactide, resulting in chloro-substituted polylactide copolymers, which are then modified for various applications (Kalelkar et al., 2016).
Nucleophilic Synthesis : The compound is used in the one-step synthesis of various di-substituted uracil derivatives through nucleophilic attack, indicating its role in the creation of novel molecular structures (Greenwald, 1976).
Organometallic Chemistry : It plays a role in organometallic chemistry, particularly in the formation of carbon-carbon bonds upon ligand displacement from certain platinum complexes (McCrindle et al., 1990).
Synthesis of Dicyanobenzenes and Phthalocyanines : The compound is key in the synthesis of various dicyanobenzenes and phthalocyanines, which have numerous applications in materials science and electronics (Wöhrle et al., 1993).
Morphological Studies in Polymer Chemistry : Its derivatives have been used to develop carbazole-based porous organic polymers with unique morphologies like the mulberry-like structure, offering high performance in iodine vapor adsorption (Xiong et al., 2019).
Mechanistic Studies in Palladium-Catalyzed Reactions : The compound's derivatives are used in palladium-catalyzed enantioselective reactions, aiding in understanding the mechanisms of these important synthetic processes (Seebach et al., 1995).
Spectroscopic Investigations : Spectroscopic and structural investigations of its derivatives are carried out to understand molecular electrostatic potential surfaces and electron density distributions, contributing to the field of physical chemistry (Carthigayan et al., 2014).
Redox Chemistry and Organic Metals Synthesis : It's also used in the synthesis of highly conjugated π-electron donors for organic metals, playing a significant role in the development of organic semiconductors (Moore & Bryce, 1991).
Properties
IUPAC Name |
4,5-bis(chloromethyl)-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNWFRALIHYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(OC(=O)O1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)


